5(3)-(Heptafluoropropyl)-1-(trifluoroacetyl)-3(5)-(trifluoromethyl)pyrazole
Overview
Description
“5(3)-(Heptafluoropropyl)-1-(trifluoroacetyl)-3(5)-(trifluoromethyl)pyrazole” is a fluorinated pyrazole derivative. Compounds containing fluorine atoms are often of interest due to their unique chemical properties, such as high electronegativity and the ability to form strong bonds with carbon. These properties can lead to significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5(3)-(Heptafluoropropyl)-1-(trifluoroacetyl)-3(5)-(trifluoromethyl)pyrazole” typically involves the reaction of appropriate fluorinated precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Starting from fluorinated hydrazines and fluorinated ketones.
Fluorination Reactions: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms into the pyrazole ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions using similar synthetic routes but optimized for yield and cost-effectiveness. This may include continuous flow reactors and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of some fluorine atoms or the reduction of functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more highly fluorinated pyrazoles, while reduction could lead to partially defluorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, fluorinated pyrazoles are studied for their unique electronic properties and potential as building blocks for more complex molecules.
Biology
In biology, these compounds might be investigated for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
In medicine, fluorinated compounds are often explored for their potential as pharmaceuticals due to their stability and ability to interact with biological targets.
Industry
In industry, such compounds could be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of “5(3)-(Heptafluoropropyl)-1-(trifluoroacetyl)-3(5)-(trifluoromethyl)pyrazole” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The fluorine atoms could play a crucial role in these interactions by affecting the compound’s electronic properties and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyrazole: A simpler fluorinated pyrazole with fewer fluorine atoms.
Heptafluoropropylpyrazole: Another fluorinated pyrazole with a different substitution pattern.
Uniqueness
“5(3)-(Heptafluoropropyl)-1-(trifluoroacetyl)-3(5)-(trifluoromethyl)pyrazole” is unique due to its specific combination of fluorinated groups, which can impart distinct chemical and physical properties compared to other fluorinated pyrazoles.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF13N2O/c10-5(11,8(18,19)9(20,21)22)3-1-2(6(12,13)14)23-24(3)4(25)7(15,16)17/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAVVDVUDUVSPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(=O)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF13N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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